N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a useful research compound. Its molecular formula is C18H13ClN6O2 and its molecular weight is 380.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Design and Synthesis : Researchers designed novel pyrrolo [2,3-d]pyrimidine-based analogues containing this compound. These analogues were synthesized and evaluated for their anti-diabetic potential .
- In Vitro Antidiabetic Action : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic activity, with IC50 values in the 0.252–0.281 mM range. At a concentration of 200 μg/mL, these compounds outperformed the standard drug acarbose .
- Molecular Docking and ADMET Analysis : Molecular docking studies revealed that hybrids 6c, 7a, and 7b displayed binding affinity with Bacillus paralicheniformis α-amylase. These compounds were also non-toxic based on in silico ADMET analysis .
- Molecular Dynamics Simulations : Compound 5b and 7a were stable in a hybrid-protein complex during a 100-ns molecular dynamics simulation, suggesting their potential as future antidiabetic drugs .
Functional Materials and Drug Development
The pyrrolo [2,3-d]pyrimidine nucleus appears in approved drugs and clinical candidates. Notably, anti-cancer drugs like ruxolitinib, tofacitinib, and baricitinib contain this structural motif .
Agrochemical and Pharmaceutical Ingredients
While not directly related to the compound, the synthesis and application of trifluoromethylpyridines as key structural motifs in agrochemical and pharmaceutical ingredients are also relevant. These motifs play a crucial role in drug development and functional materials .
Wirkmechanismus
Target of Action
It’s worth noting that both pyridine and imidazole moieties are commonly found in various clinically significant compounds . They are known to interact with a wide range of biological targets, suggesting that this compound may have multiple potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds containing pyridine and imidazole moieties are known to exhibit diverse biological activities, suggesting that this compound may interact with its targets in a complex manner .
Pharmacokinetics
Compounds containing pyridine and imidazole moieties are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the solubility of the compound in various solvents can affect its absorption and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O2/c19-13-2-1-3-14(8-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-4-6-20-7-5-12/h1-9,11H,10H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEXMSUPFGJGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.